2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

physicochemical_properties fragment_based_drug_discovery lipophilicity

2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (CAS 923685-65-8) is a synthetic small molecule (C₁₃H₁₄ClN₃O₃, MW 295.72) belonging to the imidazolidine-2,4-dione (hydantoin) class, featuring a chloroacetamide warhead at the N-1 position and distinct ethyl/phenyl substitution at the C-4 position. This scaffold has been disclosed in patents as a privileged chemotype for N-formyl peptide receptor 2 (FPR2) modulation , and the chloroacetamide moiety enables covalent, irreversible targeting of cysteine residues in proteins, a mechanism validated through electrophilic fragment screening campaigns using libraries sourced from Enamine.

Molecular Formula C13H14ClN3O3
Molecular Weight 295.72 g/mol
CAS No. 923685-65-8
Cat. No. B3372556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
CAS923685-65-8
Molecular FormulaC13H14ClN3O3
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=CC=C2
InChIInChI=1S/C13H14ClN3O3/c1-2-13(9-6-4-3-5-7-9)11(19)17(12(20)15-13)16-10(18)8-14/h3-7H,2,8H2,1H3,(H,15,20)(H,16,18)
InChIKeyASCOLXHIXNBOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (CAS 923685-65-8): A Hydantoin-Based Chloroacetamide Covalent Fragment for Targeted Inhibitor Discovery


2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (CAS 923685-65-8) is a synthetic small molecule (C₁₃H₁₄ClN₃O₃, MW 295.72) belonging to the imidazolidine-2,4-dione (hydantoin) class, featuring a chloroacetamide warhead at the N-1 position and distinct ethyl/phenyl substitution at the C-4 position [1]. This scaffold has been disclosed in patents as a privileged chemotype for N-formyl peptide receptor 2 (FPR2) modulation [2], and the chloroacetamide moiety enables covalent, irreversible targeting of cysteine residues in proteins, a mechanism validated through electrophilic fragment screening campaigns using libraries sourced from Enamine [3]. The compound is supplied at ≥95% purity by multiple vendors and is classified for research use only .

Why Generic Substitution of 2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide Fails in Covalent Fragment Screening


The 4-ethyl substituent on this hydantoin scaffold is not a trivial structural variation: it directly modulates both lipophilicity (clogP) and steric occupancy within the target binding pocket, parameters that govern fragment hit rates and selectivity profiles. The closely related 4-methyl analog (CAS 956796-12-6, MW 281.69, XLogP3 1.2) exhibits a markedly lower computed logP than the 4-ethyl compound (XLogP3 1.7; alternative computed clogP 3.3) [1][2]. In FPR2-targeted campaigns, the 4-ethyl-4-phenyl scaffold partnered with a 4-bromophenyl acetamide extension yields an EC₅₀ of 523 nM (US10434112, Table 3.6), whereas alternative substitution patterns (e.g., 4,4-dipropyl or 4,4-diethyl variants) produce weaker or divergent potency profiles [3]. Interchanging the chloroacetamide warhead with a non-covalent acetamide or carboxylic acid moiety (e.g., CAS 730-79-0) eliminates the cysteine-targeting covalent mechanism that underpins both irreversible target engagement and the recently demonstrated caspase-2 screening successes with this compound class [4]. These structural distinctions render simple analog substitution unreliable for reproducing biological outcomes.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide vs. Closest Analogs


Lipophilicity Shift: 4-Ethyl vs. 4-Methyl Substitution Increases Computed logP by ≥0.5 Units

The 4-ethyl substituent on the hydantoin scaffold yields a computed logP of 3.3 (clogP, ZINC) compared to an XLogP3 of 1.2 for the 4-methyl analog (CAS 956796-12-6) [1][2]. This logP differential of approximately 2.1 units (or ≥0.5 units when comparing XLogP3 values) translates to a roughly 100-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and fragment screening outcomes.

physicochemical_properties fragment_based_drug_discovery lipophilicity

Scaffold-Dependent FPR2 Modulation: 4-Ethyl-4-Phenyl Hydantoin as Privileged Chemotype in Patented FPR2 Modulator Series

The imidazolidine-2,4-dione scaffold with 4-ethyl-4-phenyl substitution appears in multiple Allergan patents as a core for FPR2 modulators. A closely related derivative, N-(4-bromophenyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (extended with a 4-bromophenyl urea moiety), demonstrated an EC₅₀ of 523 nM in a HEK-Gα16 cell-based FPR2 assay [1]. In contrast, the simpler 4-methyl-4-(2-phenylethyl) analog with the same bromophenyl extension showed an EC₅₀ of 860 nM, and the 4,4-dipropyl analog achieved 645 nM [2][3], indicating that the 4-ethyl-4-phenyl combination contributes to a favorable potency envelope within this chemotype.

FPR2_modulation GPCR inflammation

Covalent Warhead Identity: Chloroacetamide Enables Irreversible Cysteine Targeting Validated in Caspase-2 Fragment Screening

The chloroacetamide warhead on this compound enables irreversible covalent bond formation with cysteine thiols, a mechanism extensively characterized in a 2019 JACS study that screened 993 acrylamide and chloroacetamide fragments (sourced from Enamine) against 10 cysteine-containing proteins, yielding potent and selective hits for 7 of 10 targets [1]. More recently, a 1,920-compound chloroacetamide-based Enamine fragment library was screened against caspase-2, producing hits with single-digit micromolar to sub-micromolar IC₅₀ values and up to 32-fold selectivity over caspase-3, with target engagement confirmed at Cys320 [2]. In contrast, the non-chlorinated carboxylic acid analog (CAS 730-79-0) lacks this electrophilic warhead entirely and cannot participate in covalent target engagement .

covalent_inhibitor fragment_screening cysteine_targeting

Molecular Weight and Heavy Atom Count: Optimal Fragment-Like Properties for Covalent Library Design

With a molecular weight of 295.72 Da and 20 heavy atoms, 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide resides near the upper boundary of the Rule of Three (RO3) fragment space (MW ≤300 Da), making it suitable as a 'lead-like fragment' for covalent screening [1]. The 4-methyl analog (MW 281.69, 19 heavy atoms) is slightly lighter but offers lower lipophilicity [2]. The extended N-(4-bromophenyl)acetamide derivative (MW 416.3, 26 heavy atoms) falls outside fragment space and is more appropriate for lead optimization stages [3]. This compound's position at the fragment-lead interface allows it to serve both as a primary screening entity and as a direct starting point for structure-based elaboration.

fragment_based_drug_discovery RO3_compliance ligand_efficiency

Solubility Profile Enables DMSO-Based Screening Workflows with Documented Vehicle Compatibility

The compound exhibits slight solubility in chloroform and methanol, with DMSO being the recommended vehicle for biological assay preparation [1]. This solubility profile is consistent with its computed clogP of ~3.3, placing it in a moderately lipophilic range that is typical for fragment compounds used in high-concentration DMSO stock solutions (10–100 mM) for biochemical and cell-based screening. No discrete aqueous solubility value (e.g., kinetic solubility in PBS) is publicly available for this compound, representing a data gap that users should address through in-house determination before initiating screening campaigns.

solubility DMSO_compatibility assay_development

Procurement-Ready Application Scenarios for 2-Chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide


Covalent Fragment Screening Against Cysteine-Containing Protein Targets

The chloroacetamide warhead enables irreversible binding to catalytic and non-catalytic cysteine residues, making this compound directly deployable in electrophilic fragment screening campaigns. The validated screening workflow—used successfully with a 1,920-compound Enamine chloroacetamide library against caspase-2—produced hits with sub-micromolar IC₅₀ values and up to 32-fold selectivity over caspase-3, with covalent target engagement confirmed at Cys320 by mass spectrometry [1]. Researchers can procure this compound as part of Enamine's covalent fragment collection (Product EN300-23305) or as a standalone research chemical from multiple suppliers for targeted screening against cysteine proteases, deubiquitinases, or other targets with reactive cysteine residues .

FPR2 Modulator Lead Generation Using the 4-Ethyl-4-Phenyl Hydantoin Scaffold

The imidazolidine-2,4-dione core with 4-ethyl-4-phenyl substitution is a patented privileged scaffold for FPR2 modulator development. A closely related analog bearing a 4-bromophenyl urea extension demonstrated an EC₅₀ of 523 nM in a HEK-Gα16 FPR2 cellular assay [1]. The target compound's chloroacetamide handle provides a reactive anchor point for further derivatization—either through direct elaboration of the hydantoin scaffold with aromatic or heterocyclic extensions, or via the chloroacetamide as a covalent warhead in a targeted covalent inhibitor strategy against FPR2. This dual potential (reversible scaffold optimization + covalent anchoring) is not available with the non-halogenated carboxylic acid analog (CAS 730-79-0) .

Physicochemical Probe for logP-Dependent SAR Studies in Fragment-to-Lead Optimization

With a computed clogP of 3.3, this compound occupies a lipophilicity range that is approximately 2.1 log units higher than its 4-methyl analog (XLogP3 1.2), providing a useful matched-pair comparator for assessing the impact of 4-alkyl chain length on membrane permeability, metabolic stability, and off-target binding [1]. In fragment-to-lead campaigns, this compound can serve as a lipophilic reference point during property-guided optimization, where progressive reduction of lipophilicity is often required to improve solubility, reduce plasma protein binding, and mitigate promiscuity risks while maintaining target potency.

Reference Standard for Hydantoin-Derived Pharmaceutical Impurity Profiling

As noted by multiple chemical suppliers, this compound is cataloged for use as a pharmaceutical impurity reference standard, particularly relevant for hydantoin-based active pharmaceutical ingredients (APIs) such as ethotoin and related anticonvulsant hydantoins [1]. The compound's defined purity (≥95%) and full characterization allow its deployment as a qualified reference material in HPLC impurity profiling, forced degradation studies, and batch release testing for hydantoin-containing drug products. This application leverages the compound's structural relationship to the broader hydantoin pharmaceutical class while providing a procurement pathway distinct from its use in drug discovery.

Quote Request

Request a Quote for 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.